molecular formula C7H6N2O3 B012311 2-Amino-4-nitrobenzaldehyde CAS No. 109466-84-4

2-Amino-4-nitrobenzaldehyde

Cat. No.: B012311
CAS No.: 109466-84-4
M. Wt: 166.13 g/mol
InChI Key: DKVANZONLCMNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H6N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzaldehyde ring

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-nitrobenzaldehyde is the enzyme L-threonine transaldolase . This enzyme plays a crucial role in the catalysis of various biochemical reactions, particularly those involving the formation of carbon-carbon bonds .

Mode of Action

This compound interacts with its target, L-threonine transaldolase, through a process known as nucleophilic catalysis . In this process, the compound acts as a nucleophile, donating an electron pair to form a covalent bond with the enzyme . This interaction results in the formation of an intermediate complex, which subsequently undergoes further reactions .

Biochemical Pathways

The interaction of this compound with L-threonine transaldolase affects the glycine biosynthetic pathway . This pathway is responsible for the production of glycine, an essential amino acid involved in protein synthesis . The compound’s interaction with the enzyme accelerates the rate of hydrazone bond formation, a key step in the glycine biosynthetic pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and low skin permeation .

Result of Action

The result of the action of this compound is the efficient formation of hydrazone bonds, which are crucial in various research fields . These bonds are particularly important in dynamic combinatorial chemistry, a branch of chemistry that involves the generation of diverse molecular libraries .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of water-compatible Lewis acids can enhance the reaction between the compound and its target enzyme . Additionally, the compound’s action can be affected by the pH of the environment, with optimal activity observed under physiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-amino-benzaldehyde. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Amino-5-nitrobenzaldehyde
  • 2-Amino-3-nitrobenzaldehyde
  • 4-Amino-2-nitrobenzaldehyde

Comparison: 2-Amino-4-nitrobenzaldehyde is unique due to the specific positioning of the amino and nitro groups on the benzaldehyde ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound exhibits distinct chemical behavior and applications, making it valuable in specific research and industrial contexts .

Biological Activity

2-Amino-4-nitrobenzaldehyde is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is an aromatic aldehyde characterized by the presence of an amino group and a nitro group on the benzene ring. Its chemical structure can be represented as follows:

C7H6N2O3\text{C}_7\text{H}_6\text{N}_2\text{O}_3

This compound exhibits properties that make it a candidate for various biological applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. A study assessing its efficacy against various bacterial strains revealed the following Minimum Inhibitory Concentrations (MIC):

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antibacterial agents in response to rising antibiotic resistance.

2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study reported its effects on oral squamous cell carcinoma (OSCC) with an IC50 value of 446.68 µg/mL against TSCCF cells. The compound induced apoptosis as evidenced by DAPI staining, which showed significant nuclear fragmentation in treated cells compared to untreated controls.

Case Study: Apoptotic Induction

In vitro assays demonstrated that treatment with this compound led to:

  • Increased Apoptosis : The percentage of apoptotic cells increased significantly at higher concentrations.
  • Cell Viability Reduction : TSCCF cell viability decreased markedly, while normal human gingival fibroblasts (NHGF) exhibited less sensitivity.

This differential effect underscores the potential of this compound as a selective anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Studies have shown that modifications to the nitro and amino groups can enhance or diminish its biological efficacy. For instance, increasing lipophilicity often correlates with improved antimicrobial activity, while steric hindrance can reduce cytotoxic effects against non-cancerous cells.

Properties

IUPAC Name

2-amino-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVANZONLCMNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Amino-4-nitrobenzaldehyde
Reactant of Route 3
2-Amino-4-nitrobenzaldehyde
Reactant of Route 4
2-Amino-4-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Amino-4-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Amino-4-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.